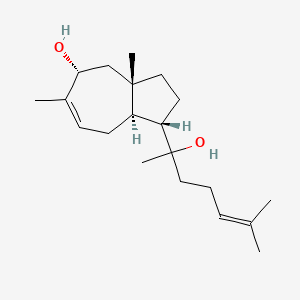
Polasol B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polasol B is a natural product found in Epipolasis with data available.
Scientific Research Applications
DNA Polymerase Inhibition and Cancer Research : Policosanol has been studied for its inhibitory effects on DNA polymerase and inflammation, which is relevant in cancer research. It selectively inhibits the activity of animal DNA polymerases but does not affect plant or prokaryotic DNA polymerases. This selective inhibition suggests its potential as a chemotherapeutic agent for inflammation and cancer treatment (Maeda et al., 2010).
Cholesterol Biosynthesis and Cardiovascular Health : Research on policosanol shows it inhibits cholesterol biosynthesis and enhances low-density lipoprotein (LDL) processing in cultured human fibroblasts. This property could have significant implications for cardiovascular health and the management of conditions like hypercholesterolemia (Menéndez et al., 1994).
Platelet Aggregation and Thrombosis : Policosanol has been observed to influence platelet aggregation in rats, which is a key factor in the prevention of thrombotic events. Depending on the dose, policosanol inhibited the decrease in circulating platelet counts and collagen-induced malondialdehyde concentration in plasma (Arruzazabala et al., 1993).
Neuroprotective Effects : Studies suggest that policosanol might have neuroprotective effects, as indicated by its role in protecting against cerebral ischemia in Mongolian gerbils. This could have implications for stroke prevention and treatment (Arruzazabala et al., 1993).
Comparison with Other Lipid-Lowering Agents : Policosanol has been compared with other lipid-lowering drugs like lovastatin. Studies have shown that policosanol's effects on inhibiting smooth muscle cell proliferation and intimal thickening in rabbits were slightly better than those of lovastatin, suggesting its potential as an effective alternative in treating hypercholesterolemia (Noa et al., 1999).
properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,3aS,5R,8aR)-1-(2-hydroxy-6-methylhept-5-en-2-yl)-3a,6-dimethyl-2,3,4,5,8,8a-hexahydro-1H-azulen-5-ol |
InChI |
InChI=1S/C20H34O2/c1-14(2)7-6-11-20(5,22)17-10-12-19(4)13-18(21)15(3)8-9-16(17)19/h7-8,16-18,21-22H,6,9-13H2,1-5H3/t16-,17+,18-,19+,20?/m1/s1 |
InChI Key |
HMWIFHMCICZXSO-SFDMMAKQSA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@H](CC[C@]2(C[C@H]1O)C)C(C)(CCC=C(C)C)O |
Canonical SMILES |
CC1=CCC2C(CCC2(CC1O)C)C(C)(CCC=C(C)C)O |
synonyms |
polasol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



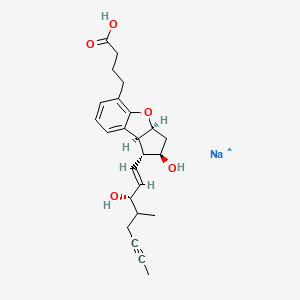
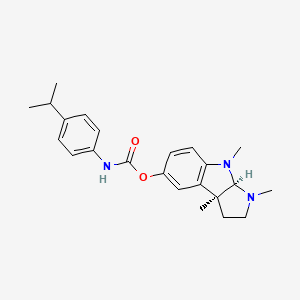
![N-(2-hydroxycyclopentyl)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1245409.png)
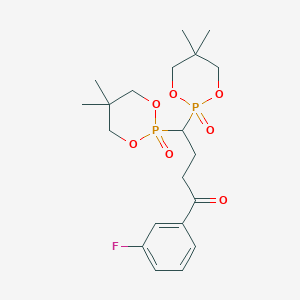
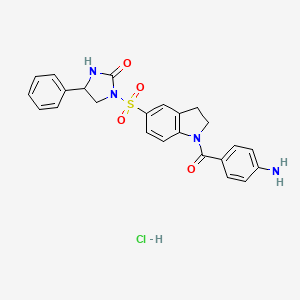
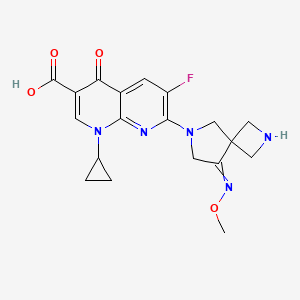
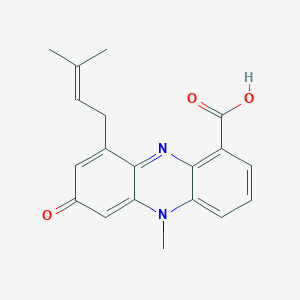
![11-[(2R,3R,4S,5S,6S)-6-carboxy-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-32-hydroxy-22,26-bis(hydroxymethyl)-32-(3-methoxy-3-oxopropyl)-2,6,10,13,14,17,18,39-octamethyl-34-oxo-27,33-dioxadecacyclo[20.19.0.02,19.05,18.06,15.09,14.023,39.026,38.028,36.031,35]hentetraconta-28(36),29,31(35)-triene-10-carboxylic acid](/img/structure/B1245415.png)
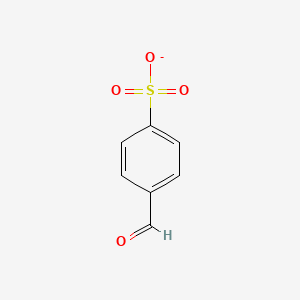
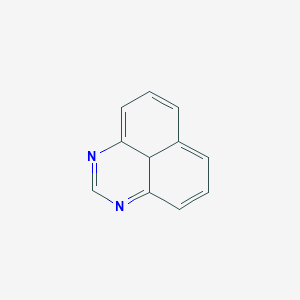
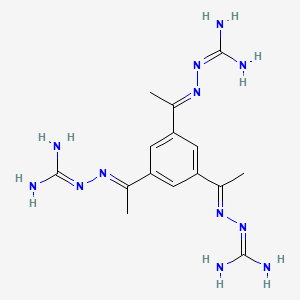
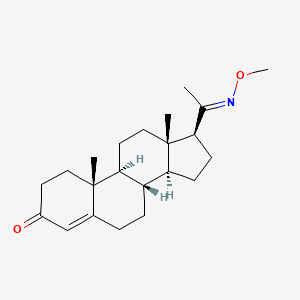
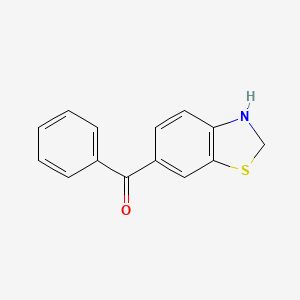
![2-[2-[3,5-Bis (trifluoromethyl)phenylsulfonamido]-4-trifluoromethylphenoxy]benzoic acid](/img/structure/B1245429.png)